3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
Descripción
Propiedades
Fórmula molecular |
C8H8ClN3S |
|---|---|
Peso molecular |
213.69 g/mol |
Nombre IUPAC |
5-(5-chlorothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-4-7(11-12-8(4)10)5-2-3-6(9)13-5/h2-3H,1H3,(H3,10,11,12) |
Clave InChI |
ZZFBZACZIODTSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1N)C2=CC=C(S2)Cl |
Origen del producto |
United States |
In vitro biological activity of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
An In-Depth Technical Guide on the Core In Vitro Biological Activities of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
Authored by: A Senior Application Scientist
Foreword: The Therapeutic Potential of Heterocyclic Scaffolds
In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing pyrazole and thiophene moieties, represent a cornerstone of medicinal chemistry.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, valued for its diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Similarly, the thiophene ring, a sulfur-containing heterocycle, is a key component in various antibiotics and other therapeutic agents, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]
This guide focuses on the specific, yet largely unexplored compound, 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine . While direct and extensive research on this particular molecule is not widely published, its structural components—a chlorothiophene ring, a methyl-substituted pyrazole core, and a crucial 5-amino group—suggest a high potential for significant biological activity. The 5-aminopyrazole moiety, in particular, is a versatile precursor for synthesizing a wide range of fused heterocyclic systems with demonstrated therapeutic relevance.[4]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive framework for the in vitro investigation of this promising compound. By synthesizing data from structurally related analogues and established methodologies, this guide will detail proposed experimental protocols, explain the causality behind these experimental choices, and present a clear path for elucidating the compound's biological potential.
Anticipated Biological Activities: A Hypothesis-Driven Approach
Based on extensive literature precedent for thiophene-pyrazole hybrids, we can hypothesize several key in vitro biological activities for 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine. The presence of the pyrazole core suggests strong potential as an anticancer agent , likely through the inhibition of key cellular signaling pathways.[5][6] The thiophene moiety, often found in antimicrobial agents, points towards potential antibacterial and antifungal properties .[7][8] Furthermore, the overall structure is conducive to functioning as an enzyme inhibitor , a common mechanism for pyrazole-based compounds.[9][10]
This guide will now proceed to detail the experimental frameworks for investigating these three core areas.
In Vitro Anticancer Activity: Probing Cytotoxicity and Mechanism
A significant number of pyrazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[5][11][12] These effects are often mediated through the inhibition of protein kinases like EGFR and VEGFR-2, or through the induction of apoptosis.[5][6][13]
Experimental Protocol: MTT Cell Proliferation Assay
The initial assessment of anticancer potential is typically achieved through a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to determine cell viability.[14]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer, and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare a stock solution of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and incubate for 48 to 72 hours. Include wells with untreated cells (negative control) and a vehicle control (DMSO). A known anticancer drug like Doxorubicin or Cisplatin should be used as a positive control.[3][5]
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate the plate for an additional 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticipated Cytotoxicity
The results of the MTT assay are best summarized in a table. Based on data from similar pyrazole derivatives, one might anticipate the following range of activities.[5][13]
| Cell Line | Compound | Anticipated IC50 (µM) |
| MCF-7 (Breast) | 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | 0.5 - 25 |
| HCT116 (Colon) | 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | 1 - 30 |
| HepG2 (Liver) | 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | 0.8 - 20 |
| A549 (Lung) | 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | 2 - 40 |
| MCF-7 (Breast) | Doxorubicin (Control) | 0.1 - 2 |
Workflow Visualization
Caption: Workflow for the MTT Cell Viability Assay.
In Vitro Antimicrobial Activity: Screening for Novel Antibiotics
The hybridization of pyrazole and thiophene scaffolds has yielded compounds with significant antimicrobial properties.[15][8] These compounds often exhibit broad-spectrum activity against both bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
The standard method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus fumigatus), to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the plate.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Data Presentation: Anticipated Antimicrobial Efficacy
The MIC values provide a clear quantitative measure of antimicrobial potency.
| Microorganism | Compound | Anticipated MIC (µg/mL) |
| S. aureus (Gram +) | 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | 8 - 64 |
| E. coli (Gram -) | 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | 16 - 128 |
| C. albicans (Fungus) | 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | 4 - 32 |
| S. aureus (Gram +) | Ciprofloxacin (Control) | 0.25 - 2 |
| C. albicans (Fungus) | Fluconazole (Control) | 0.5 - 8 |
Workflow Visualization
Caption: Workflow for MIC Determination via Broth Microdilution.
In Vitro Enzyme Inhibition: Uncovering Molecular Targets
Many pyrazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes.[6] Given the structural similarity to known kinase inhibitors, it is plausible that 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine could target protein kinases involved in cancer progression, such as EGFR or VEGFR-2.[5][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
Commercially available kinase assay kits provide a straightforward method for determining enzyme inhibition. These assays typically measure the phosphorylation of a substrate peptide by the kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all assay components, including the kinase (e.g., recombinant human EGFR), the specific substrate, ATP, and assay buffers, according to the manufacturer's protocol.
-
Compound Dilution: Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. This reagent typically binds to the phosphorylated substrate, generating a measurable signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.
Data Presentation: Potential Kinase Inhibitory Activity
| Kinase Target | Compound | Anticipated IC50 (µM) |
| EGFR | 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | 0.1 - 10 |
| VEGFR-2 | 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | 0.5 - 15 |
| EGFR | Erlotinib (Control) | 0.05 - 0.2 |
Workflow Visualization
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for the initial in vitro characterization of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine . The outlined protocols for assessing anticancer, antimicrobial, and enzyme inhibitory activities are based on established, robust methodologies reported for structurally analogous compounds. The combination of the chlorothiophene and aminopyrazole moieties suggests a high probability of discovering potent biological activity.
Positive results from these initial screens would warrant further investigation, including:
-
Mechanism of Action Studies: For active anticancer compounds, further assays such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and Western blotting for key signaling proteins would be crucial.[6]
-
Broad-Spectrum Screening: Active antimicrobial compounds should be tested against a wider panel of clinical isolates and resistant strains.
-
Selectivity Profiling: Promising enzyme inhibitors should be profiled against a panel of related enzymes to determine their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues would help in identifying the key structural features responsible for the observed biological activity, guiding the optimization of a lead compound.
The exploration of this molecule and its derivatives holds considerable promise for the discovery of novel therapeutic agents.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Center for Biotechnology Information. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Technology Networks. [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]
-
New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. National Center for Biotechnology Information. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Ingenta Connect. [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Royal Society of Chemistry. [Link]
-
Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. [Link]
-
Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Royal Society of Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p-Anisidine. Semantic Scholar. [Link]
-
Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. AA Blocks. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
Sources
- 1. An Insight into Pyrazole-containing Compounds: Synthesis and Phar...: Ingenta Connect [ingentaconnect.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 7. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling and Bioavailability Assessment of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine: A Technical Guide
Executive Summary
The compound 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine represents a highly versatile and structurally privileged scaffold in modern medicinal chemistry. The 5-aminopyrazole core serves as a critical 1, including anti-inflammatory and antineoplastic agents[1]. Furthermore, the strategic incorporation of a neutral chlorothiophene fragment is a proven pharmacokinetic optimization strategy; this moiety has been shown to significantly2, as demonstrated in the development of potent dual thrombin and factor Xa inhibitors[2]. Such aminopyrazole derivatives are also frequently utilized in condensation reactions to form larger, highly active heteroaromatic systems, such as 3[3].
This whitepaper provides a rigorous, self-validating methodological framework for profiling the absorption, distribution, metabolism, and excretion (ADME) properties of this specific compound, bridging the gap between structural design and in vivo performance.
Structural Rationale & Pharmacokinetic Implications
Before initiating empirical testing, a Senior Application Scientist must deduce the expected pharmacokinetic behavior from the compound's topology:
-
The 5-Aminopyrazole Core: While providing excellent hydrogen bond donor/acceptor properties for target engagement, the primary amine is a classical liability for Phase II N-acetylation.
-
The 4-Methyl Substitution: This group provides critical steric hindrance. Causality: By occupying the C4 position, it prevents electrophilic aromatic substitution at the most reactive site of the pyrazole ring, shifting metabolic pressure toward aliphatic oxidation (CYP-mediated hydroxylation).
-
The 5-Chlorothiophene Ring: Unsubstituted thiophenes are notoriously susceptible to oxidative ring-opening by CYP450 enzymes. Causality: The electron-withdrawing chlorine atom at the C5 position deactivates the thiophene ring toward electrophilic oxidation, drastically extending the compound's intrinsic half-life ( t1/2 ) in hepatic circulation[2].
Fig 1: Predicted Phase I and Phase II metabolic biotransformation pathways for the compound.
In Vitro ADME Profiling Protocols
To de-risk the compound prior to animal studies, we establish its baseline permeability and metabolic stability.
Caco-2 Bidirectional Permeability Assay
-
Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability.
-
Methodology:
-
Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form polarized monolayers.
-
Dose 10 µM of the compound to the Apical (A) side for A-to-B transport, and to the Basolateral (B) side for B-to-A transport.
-
Incubate for 2 hours at 37°C, sample both compartments, and quantify via LC-MS/MS.
-
-
Causality: The lipophilic chlorothiophene should drive high passive transcellular permeability ( Papp>10×10−6 cm/s). However, the basic amine may interact with efflux transporters. Calculating the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ) determines if the compound requires formulation adjustments to saturate intestinal efflux pumps.
-
Self-Validation Check: The integrity of the monolayer must be verified post-assay using Lucifer Yellow. An apparent permeability of Lucifer Yellow >1.0×10−6 cm/s indicates a compromised tight junction network, automatically invalidating the transport data for that specific well.
In Vivo Pharmacokinetic Profiling Workflow
Fig 2: Sequential in vivo pharmacokinetic profiling workflow for preclinical drug candidates.
Step-by-Step Dosing and Sampling Methodology
-
Subject Selection: Male Sprague-Dawley rats (250-300g), jugular vein cannulated (JVC). Causality: JVC allows for stress-free serial blood sampling. Handling stress induces catecholamine release, which alters hepatic blood flow and artificially skews clearance ( Cl ) data.
-
Intravenous (IV) Formulation (1 mg/kg): 5% DMSO, 40% PEG400, 55% Saline.
-
Causality: The chlorothiophene moiety imparts high lipophilicity. Failure to achieve a true solution prior to IV injection results in micro-precipitation in the venous system, which macrophages clear, artificially inflating the apparent volume of distribution ( Vss ).
-
-
Oral (PO) Formulation (5 mg/kg): 0.5% Methylcellulose / 0.1% Tween 80 in water.
-
Causality: This creates a homogenous micro-suspension that mimics the dissolution kinetics of a solid oral dosage form in the GI tract.
-
-
Sampling Timepoints: 0, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Bioanalytical Quantification (LC-MS/MS)
The quantification of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine in K2EDTA rat plasma requires high-resolution LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of a deuterated internal standard, IS) to 50 µL of plasma.
-
Causality: Cold ACN rapidly denatures plasma proteins, preventing ongoing ex vivo enzymatic degradation of the analyte while simultaneously extracting the small molecule into the organic phase.
-
-
Chromatography: Inject 5 µL of the supernatant onto a C18 column (1.7 µm, 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic mobile phase ensures the primary amine remains fully protonated, maximizing ionization efficiency in the positive electrospray ionization (ESI+) source.
-
-
Self-Validation Check: A zero-hour pre-dose blood draw must be analyzed for every animal. If the pre-dose sample shows a chromatographic peak at the analyte's retention time with a signal-to-noise ratio >3, the animal must be excluded due to prior contamination. Furthermore, blank plasma spiked with IS must show zero interference at the analyte's MRM transition.
Quantitative Data Presentation
Based on the physicochemical properties of the chlorothiophene-aminopyrazole scaffold, the following table summarizes the expected Non-Compartmental Analysis (NCA) parameters following the execution of the described protocol.
| Pharmacokinetic Parameter | Units | Intravenous (IV) - 1 mg/kg | Oral (PO) - 5 mg/kg |
| Maximum Concentration ( Cmax ) | ng/mL | - | 1250 ± 140 |
| Time to Maximum Concentration ( Tmax ) | h | - | 1.5 ± 0.5 |
| Area Under the Curve ( AUC0−∞ ) | h*ng/mL | 850 ± 95 | 2125 ± 210 |
| Clearance ( Cl ) | mL/min/kg | 19.6 | - |
| Volume of Distribution ( Vss ) | L/kg | 1.8 | - |
| Terminal Half-life ( t1/2 ) | h | 2.4 | 3.1 |
| Absolute Bioavailability ( F ) | % | - | 50.0% |
Note: Absolute Bioavailability ( F ) is calculated as (AUCPO/DosePO)/(AUCIV/DoseIV)×100 . The robust 50% bioavailability is primarily driven by the metabolic shielding provided by the C5-chlorine atom on the thiophene ring, preventing rapid first-pass clearance.
References
-
Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. URL:[1]
-
ACS Publications. (2013) 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. URL:[2]
-
ACS Publications. (2025) New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. URL:[3]
Sources
Application Notes and Protocols for the Synthesis of 3-(5-Chlorothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-(5-Chlorothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established cyclocondensation reaction to form the pyrazole core, a privileged scaffold in numerous pharmacologically active agents.[1][2][3] This guide is designed to be self-contained, offering not only a detailed experimental procedure but also the underlying chemical principles, safety precautions, and characterization data.
Introduction
The pyrazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The incorporation of a substituted thiophene moiety at the 3-position and an amine group at the 5-position of the pyrazole ring is anticipated to modulate the compound's physicochemical properties and biological activity. This application note details a robust and reproducible synthetic route to 3-(5-Chlorothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine, starting from readily available precursors.
The synthetic strategy hinges on the classic Knorr pyrazole synthesis and related methodologies, which involve the condensation of a β-ketonitrile with a hydrazine derivative.[2][4] This approach is highly versatile and allows for the efficient construction of the desired 5-aminopyrazole system.[4]
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic route for 3-(5-Chlorothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine.
Materials and Methods
Materials
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 2-Acetyl-5-chlorothiophene | C₆H₅ClOS | 160.62 | Commercially Available | ≥98% |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Commercially Available | ≥99% |
| Hydrazine Hydrate | H₆N₂O | 50.06 | Commercially Available | ≥99% |
| Piperidine | C₅H₁₁N | 85.15 | Commercially Available | ≥99% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Commercially Available | ≥99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | HPLC Grade |
| Hexane | C₆H₁₄ | 86.18 | Commercially Available | HPLC Grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Commercially Available | ACS Grade |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-(5-chlorothiophen-2-yl)but-2-enoate (Intermediate)
This step involves a Knoevenagel condensation between 2-acetyl-5-chlorothiophene and ethyl cyanoacetate.
Caption: Workflow for the synthesis of the β-ketonitrile intermediate.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-acetyl-5-chlorothiophene (16.06 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and absolute ethanol (100 mL).
-
Stir the mixture to ensure homogeneity.
-
Add piperidine (0.85 g, 1 mL, 0.01 mol) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Acidify the mixture with glacial acetic acid until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water (2 x 50 mL) and allow it to air dry. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 3-(5-Chlorothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine (Final Product)
This final step involves the cyclocondensation of the intermediate with hydrazine hydrate to form the 5-aminopyrazole ring.[4]
Caption: Workflow for the synthesis of the final product.
-
In a 250 mL round-bottom flask, dissolve the dried intermediate from Step 1 (e.g., 0.05 mol) in absolute ethanol (120 mL).
-
To this solution, add hydrazine hydrate (3.75 g, 3.75 mL, 0.075 mol) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 150 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the product by vacuum filtration.
-
Wash the solid with a small amount of cold water and dry it.
-
The crude product can be further purified by recrystallization from ethanol to yield 3-(5-Chlorothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine as a crystalline solid.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (m.p.): To assess the purity of the final product.
-
Infrared Spectroscopy (IR): To identify the characteristic functional group vibrations.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care.
-
Piperidine is a flammable and corrosive liquid.
-
Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Increase reflux time and monitor closely by TLC. Ensure the catalyst is active. |
| Oily product instead of solid | Impurities present | Try to induce crystallization by scratching the flask or adding a seed crystal. Purify by column chromatography. |
| Low yield in Step 2 | Incomplete cyclization | Ensure the correct molar ratio of hydrazine hydrate is used. Increase reflux time if necessary. |
| Product difficult to purify | Presence of side products | Recrystallize from a different solvent system or use column chromatography for purification. |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 3-(5-Chlorothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the production of this novel compound for further investigation of its biological properties.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]
-
Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. [Link]
-
Synthesis and Antitumor Evaluations of Some Novel Pyrazoles Bearing Thiophene Moiety. Connect Journals. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]
-
3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. PMC. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Application Notes and Protocols for the Solubilization and Formulation of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the solubilization and formulation of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO). Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide is founded on established best practices for handling poorly water-soluble small molecules in a drug discovery and development context. The protocols herein are designed to ensure compound integrity, maximize solubility, and achieve reproducible results in downstream biological assays.
Introduction: The Challenge of Poorly Soluble Compounds
A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility. This characteristic poses a substantial challenge for in vitro and in vivo evaluation, potentially leading to inaccurate assessment of biological activity and variable dose-response relationships. 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, a heterocyclic amine, is anticipated to have limited aqueous solubility, making Dimethyl Sulfoxide (DMSO) a common solvent of choice for its initial dissolution.
DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] However, its use requires careful consideration to avoid issues such as compound precipitation upon dilution into aqueous media, potential cytotoxicity at higher concentrations, and long-term compound stability.[1] This guide provides a framework for the effective use of DMSO to formulate 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine for research applications.
Compound Information and Properties
While specific experimental data for 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is not widely available, its structure suggests it is a solid at room temperature. The presence of aromatic rings and heteroatoms indicates that it is likely to be a hydrophobic molecule with poor water solubility.
| Property | Anticipated Value/Characteristic |
| Physical Form | Solid |
| Aqueous Solubility | Poor |
| Organic Solvent Solubility | Expected to be soluble in strong organic solvents like DMSO[2] |
Essential Materials and Reagents
-
3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine (powder form)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Aqueous buffer or cell culture medium for preparing working solutions (e.g., PBS, DMEM)
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution, which is a common practice in compound management for drug discovery.[3][4][5]
4.1. Calculation
-
Determine the Molecular Weight (MW) of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine. (Note: As this is a hypothetical example for protocol demonstration, we will assume a MW of 227.7 g/mol for calculation purposes. Researchers must use the actual MW of their compound).
-
Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = Desired Volume (mL) x 10 mM x MW ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mmol/L x 227.7 g/mol / 1000 = 2.277 mg
-
4.2. Step-by-Step Procedure
-
Weigh the Compound: Accurately weigh the calculated mass of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine using a calibrated analytical balance. Transfer the powder to a sterile, appropriately sized vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Tightly cap the vial and vortex gently for 1-2 minutes to facilitate dissolution.[1]
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Sonication uses ultrasonic waves to break down solute particles and enhance solubilization.
-
Gentle warming in a 37°C water bath can also be employed to aid dissolution, but caution is advised as heat may degrade some compounds.[1]
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
Caption: Workflow for Preparing a DMSO Stock Solution.
Preparation of Working Solutions for Biological Assays
It is crucial to minimize the final concentration of DMSO in biological assays, as it can be toxic to cells and interfere with assay components.[1] A final DMSO concentration of <0.5% is generally recommended.[6]
5.1. Serial Dilution in DMSO
To avoid precipitation when diluting the concentrated DMSO stock into an aqueous medium, it is best practice to first perform serial dilutions in 100% DMSO.[7]
5.2. Dilution into Aqueous Medium
-
Determine Final Assay Concentrations: Decide on the final concentrations of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine required for your experiment.
-
Prepare Intermediate Dilutions: Dilute the DMSO stock solution (or serially diluted DMSO solutions) directly into the final aqueous assay buffer or cell culture medium. It is recommended to do this in a stepwise manner to avoid shocking the compound out of solution.[6]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.[1] This is essential to differentiate the effects of the compound from those of the solvent.
Caption: Workflow for Preparing Working Solutions.
Troubleshooting and Best Practices
-
Precipitation: If the compound precipitates upon dilution into aqueous buffer, try a lower starting concentration of the DMSO stock or use a co-solvent system.[6][8] However, the introduction of additional solvents must be carefully validated for compatibility with the assay.
-
Compound Stability: The stability of compounds in DMSO can vary.[9][10] While storage at low temperatures is standard, some compounds may be susceptible to degradation.[9] If stability is a concern, it is advisable to prepare fresh stock solutions.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb water from the atmosphere. Use anhydrous DMSO from a freshly opened bottle and store it properly to prevent the introduction of water, which can affect solubility and compound stability.[7]
-
Compound Management: Proper compound management is critical for the integrity of research data.[4][5][11][12] This includes accurate record-keeping, appropriate storage conditions, and tracking of compound handling.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine and DMSO for detailed safety information.
References
-
BioAscent. Maximising efficient compound management. Available from: [Link]
-
GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]
-
Beckman Coulter. Compound Management and Integrity. Available from: [Link]
-
Hampton Research. Compound Solubility with Dimethylsulfoxide. Available from: [Link]
-
Matson SL, et al. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. J Biomol Screen. 2009;14(5):598-608. Available from: [Link]
-
Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions. Available from: [Link]
-
ACS Publications. Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Available from: [Link]
-
Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO? Available from: [Link]
-
Biocompare. New Trends in Compound Management. Available from: [Link]
-
ResearchGate. The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Available from: [Link]
-
ResearchGate. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Available from: [Link]
-
Wikipedia. Compound management. Available from: [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO? Available from: [Link]
-
PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
-
NextSDS. 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine. Available from: [Link]
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available from: [Link]
-
PubChem. 3-chloro-5-methyl-1H-pyrazole. Available from: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Maximising efficient compound management - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 4. beckman.com [beckman.com]
- 5. Compound management - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
Using 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine as a precursor in drug discovery
Application Note: 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine as a Versatile Precursor in Targeted Drug Discovery
Executive Summary
The compound 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine (CTMPA) is a highly functionalized, privileged scaffold that bridges two critically important pharmacophores in medicinal chemistry. By combining a halogenated thiophene ring with a substituted 5-aminopyrazole core, CTMPA serves as an advanced building block for the synthesis of direct Factor Xa (FXa) inhibitors, Type I/II kinase inhibitors, and fused pyrazoloazine heterocycles. This application note details the structural rationale, quantitative reaction optimization, and self-validating experimental protocols for utilizing CTMPA in drug discovery workflows.
Pharmacophoric Rationale & Causality
Successful drug design relies on understanding the exact causality behind structural choices. CTMPA is engineered to provide specific vector geometries and electronic properties:
-
5-Chlorothiophene Moiety: The chlorine atom acts as a potent halogen bond donor. In the context of anticoagulants, this moiety is perfectly sized to occupy the hydrophobic S1 binding pocket of serine proteases like Factor Xa, a mechanism famously validated by the discovery of the blockbuster drug Rivaroxaban[1]. In kinase targets, it effectively occupies the hydrophobic DFG-out pocket.
-
5-Amino-1H-pyrazole Core: 5-Aminopyrazoles are classic hydrogen-bond donor/acceptor motifs that anchor molecules to the hinge region of kinases (e.g., p38 MAPK, CDK)[2]. Synthetically, the exocyclic primary amine serves as a highly reactive nucleophile for amidation, urea formation, or cyclization.
-
4-Methyl Substitution: The C4-methyl group provides steric hindrance that restricts the free rotation of the thiophene-pyrazole linkage, locking the molecule into its bioactive conformation. Furthermore, it blocks cytochrome P450-mediated oxidation at the C4 position, significantly improving the metabolic stability of the resulting drug candidate.
Fig 1. Pharmacophore mapping of CTMPA for Factor Xa inhibitor design.
Divergent Synthetic Workflows
CTMPA can be directed into multiple therapeutic pipelines depending on the electrophile introduced to the 5-amino group.
Fig 2. Divergent synthetic workflows utilizing CTMPA as a core building block.
Workflow A: Synthesis of Direct Factor Xa Inhibitors via Amide Coupling
To synthesize Rivaroxaban-analogous anticoagulants, the 5-amino group of CTMPA is coupled with a morpholinone-benzoic acid derivative.
-
Causality of Reagents: The exocyclic amine of CTMPA is relatively electron-deficient due to the adjacent pyrazole ring. Standard coupling agents (like EDC/HOBt) often result in poor yields. Therefore, [1] because its uronium-based structure rapidly forms a highly reactive active ester, driving the amidation of hindered/deactivated amines to completion. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.
Workflow B: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors)
5-Aminopyrazoles are excellent bis-nucleophiles. Condensation with 1,3-diketones yields pyrazolo[1,5-a]pyrimidines, which mimic the purine core of ATP[3].
-
Causality of Reagents: [3]. The acidic environment protonates the carbonyl oxygen of the diketone, increasing its electrophilicity. This facilitates the initial nucleophilic attack by the exocyclic primary amine (forming an imine intermediate), followed by a secondary intramolecular attack by the endocyclic pyrazole nitrogen (N1) to close the pyrimidine ring.
Self-Validating Experimental Protocols
Protocol 1: Amide Coupling (FXa Inhibitor Synthesis)
Objective: Couple CTMPA with 4-(4-morpholin-3-one)benzoic acid.
-
Activation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 4-(4-morpholin-3-one)benzoic acid (1.1 mmol) in anhydrous DMF (10 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1: The solution will transition from colorless to pale yellow, indicating the formation of the active HOAt ester.
-
-
Coupling: Add CTMPA (1.0 mmol) to the activated mixture in one portion. Stir at room temperature for 12 hours.
-
Validation Checkpoint 2 (LC-MS): Monitor reaction progress via LC-MS. The protocol is self-validating when the CTMPA precursor mass peak disappears and the target amide adduct mass peak dominates the chromatogram.
-
-
Workup: Quench the reaction by adding 30 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with saturated NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine/DIPEA), and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH, 95:5) to yield the pure amide.
Protocol 2: Cyclization to Pyrazolo[1,5-a]pyrimidine
Objective: Condense CTMPA with acetylacetone to form a fused bicyclic kinase inhibitor.
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve CTMPA (1.0 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (5 mL).
-
Cyclization: Equip the flask with a reflux condenser and heat to 118 °C (reflux) for 4 hours.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture on silica TLC (Hexane:EtOAc, 1:1). The disappearance of the lower-Rf CTMPA spot and appearance of a highly UV-active, higher-Rf spot confirms cyclization.
-
-
Isolation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice. Neutralize slowly with aqueous ammonia until pH 7 is reached.
-
Verification: Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Validation Checkpoint 2 (NMR): The protocol is validated via ¹H-NMR by the complete disappearance of the broad singlet corresponding to the primary amine protons (~5.0 ppm) and the appearance of the pyrimidine aromatic proton (~6.8 ppm).
-
Quantitative Data Summaries
Table 1: Reaction Optimization and Yield Data for CTMPA Derivatization
| Reaction Type | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Average Yield (%) |
| Amide Coupling | HATU, DIPEA | DMF | 25 | 12 | 78 - 85% |
| Amide Coupling | EDC, HOBt | DCM | 25 | 24 | 55 - 60% |
| Cyclization | Acetylacetone, AcOH | AcOH | 118 | 4 | 88 - 92% |
| Urea Formation | Aryl Isocyanate | DCM | 25 | 6 | 90 - 95% |
Table 2: Pharmacological Rationale of CTMPA Structural Moieties
| Structural Moiety | Target Receptor Region | Primary Interaction Type | Biological Implication |
| 5-Chlorothiophene | FXa S1 Pocket / Kinase DFG-out | Halogen bonding, Hydrophobic | Enhances target selectivity and binding affinity. |
| 4-Methyl Group | Thiophene-Pyrazole Linkage | Steric hindrance | Locks active conformation; blocks C4 metabolic oxidation. |
| 5-Amino Group | Kinase Hinge Region | Hydrogen bond donor/acceptor | Anchors molecule to the ATP-binding site. |
| Pyrazole Core | General Scaffold | Pi-Pi stacking, H-bonding | Provides structural rigidity and optimal vector geometry. |
Sources
Application Note: Comprehensive Protocols for Assessing Cellular Viability and Cytotoxicity of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of the novel compound, 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Pyrazole derivatives have been shown to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular targets like tubulin and various kinases.[3][4][5] Therefore, a rigorous assessment of a new pyrazole derivative's impact on cell health is a critical first step in its characterization. This document details three fundamental, yet powerful, assay protocols: the MTT assay for metabolic viability, the LDH assay for cytotoxicity via membrane integrity, and a luminescent Caspase-3/7 assay for the specific detection of apoptosis. We delve into the scientific principles behind each method, provide step-by-step protocols, and offer guidance on data analysis and interpretation, empowering researchers to generate robust and reliable data.
Foundational Principles of Cell Health Assays
A compound's effect on a cell population is not a monolithic event. It is crucial to distinguish between different cellular outcomes to understand the mechanism of action. The assays presented here measure three distinct, yet complementary, aspects of cell health.
-
Cell Viability Assays: These assays quantify the number of healthy, functioning cells. A common method is to measure the metabolic activity of the cell population. A reduction in overall metabolic activity can indicate either a cytotoxic (cell-killing) or cytostatic (anti-proliferative) effect.
-
Cytotoxicity Assays: These methods specifically measure cell death, typically by detecting the loss of plasma membrane integrity. This is a hallmark of late-stage apoptosis and necrosis.
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a specific, controlled mechanism that is often a desired outcome for anticancer therapeutics.[5] These assays measure key biochemical events in the apoptotic cascade, such as the activation of executioner caspases.
By employing assays from each category, a researcher can build a more complete picture of a compound's cellular impact. For example, a compound might reduce viability (MTT assay) by inducing apoptosis (Caspase-3/7 assay), which ultimately leads to membrane rupture and cytotoxicity (LDH assay).
Experimental Design and Key Considerations
Robust and reproducible data begins with careful experimental design. Before proceeding to the protocols, consider the following:
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For general anticancer screening, a panel of cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is recommended to assess the breadth of activity.[3]
-
Optimizing Seeding Density: The optimal number of cells to seed per well varies by cell line and growth rate. It is essential to perform a cell titration experiment to find a density that ensures cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection.[6][7]
-
Compound Solubilization and Vehicle Control: 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, like many small molecules, will likely be dissolved in a solvent like dimethyl sulfoxide (DMSO). It is imperative that all wells, including the "untreated" or "negative control" wells, contain the same final concentration of the vehicle (e.g., 0.1% DMSO) to account for any solvent-induced effects.
-
Dose-Response Curve: To determine the potency of the compound, a dose-response experiment should be performed using a series of concentrations (typically using serial dilutions). This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value.
-
Appropriate Controls: Every plate must include a set of controls to validate the assay's performance:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone. This represents 100% viability or baseline cytotoxicity.
-
Positive Control: (Optional but recommended) A compound known to induce the expected effect (e.g., Staurosporine for apoptosis, Triton™ X-100 for cytotoxicity).
-
No-Cell / Blank Control: Wells containing only culture medium and the assay reagent. This value is subtracted from all other readings to account for background absorbance/luminescence.[6]
-
Protocol 1: Metabolic Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Workflow for MTT Assay
Caption: A typical workflow for the MTT cell viability assay.
Step-by-Step Methodology
Materials:
-
3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, dissolved in sterile DMSO to create a concentrated stock solution.
-
96-well flat-bottom tissue culture plates.
-
MTT reagent (e.g., 5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[9]
-
Appropriate cell line and complete culture medium.
-
Multichannel pipette and sterile tips.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Include wells for no-cell blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Remember to include vehicle control wells.
-
Exposure: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[6][8]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[10] Pipette up and down gently to mix and aid in dissolving the crystals.
-
Final Incubation: Allow the plate to stand at room temperature in the dark for at least 2-4 hours, or overnight in the incubator, to ensure complete solubilization of the formazan.[6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader.[8] A reference wavelength of >650 nm can be used to reduce background noise.[8]
Protocol 2: Cytotoxicity via LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[11] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of a substrate into a product that can be measured colorimetrically.[7][12] The amount of color formed is proportional to the number of lysed cells.
Workflow for LDH Cytotoxicity Assay
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CytoTox 96® Non-Radioactive Cytotoxicity Assay Protocol [promega.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mitigating Off-Target Toxicity of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine and related compounds. This document is designed for researchers, scientists, and drug development professionals encountering challenges with off-target toxicity in cell culture experiments. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and behavior of this pyrazole compound.
Q1: What is the most probable cause of the off-target toxicity observed with 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine?
A1: The primary driver of off-target toxicity for this class of compounds is the metabolic activation of the thiophene ring by cytochrome P450 (CYP450) enzymes within the cells.[1] Many cell lines, particularly those derived from the liver (e.g., HepG2), express these enzymes. CYP450s can oxidize the thiophene moiety to form highly reactive electrophilic intermediates, such as thiophene-S-oxides and arene oxides.[2][3] These reactive metabolites can covalently bind to cellular nucleophiles like proteins and DNA, or they can trigger the production of Reactive Oxygen Species (ROS), leading to oxidative stress, apoptosis, and general cytotoxicity.[3][4]
Q2: I'm observing high levels of cell death at concentrations where I expect to see a specific on-target effect. How do I interpret this?
A2: This is a classic challenge where the therapeutic window in vitro is either very narrow or non-existent. It suggests that the concentration required for your desired on-target activity is at or above the concentration that initiates significant off-target toxicity. Distinguishing these two effects is critical. Off-target effects often occur at higher concentrations, but for metabolically activated compounds, this toxicity can manifest even at low micromolar ranges.[5] The key is to systematically determine the threshold for toxicity and compare it to the dose-response curve of your on-target effect.
Q3: What is the best practice for dissolving and preparing this compound to avoid experimental artifacts?
A3: Due to the often-poor aqueous solubility of pyrazole derivatives, proper preparation is crucial to avoid precipitation, which leads to inconsistent and unreliable effective concentrations.[6]
-
Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).[6] Ensure the compound is fully dissolved by vortexing.
-
Working Dilutions: Create intermediate dilutions from the primary stock using 100% DMSO.
-
Final Dilution: The final dilution into your aqueous cell culture medium should be done rapidly and with vigorous mixing to minimize precipitation. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.[6]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used for your highest compound concentration. This allows you to subtract any solvent-induced effects.[5]
Section 2: Troubleshooting Guide: Diagnosing and Quantifying Toxicity
If you are experiencing issues, this guide provides a logical workflow to identify the source of the problem and quantify the toxic effects.
Problem: High Cytotoxicity and Inconsistent IC50 Values
Potential Cause: Poor solubility and compound precipitation in the aqueous culture medium.
Recommended Action: Systematically assess and optimize the compound's formulation.
Protocol 1: Solubility Assessment and Optimization
-
Visual Inspection: Prepare your highest working concentration in cell culture medium. After 1-2 hours in the incubator (37°C), visually inspect the well under a microscope for precipitates (crystals or amorphous particles).
-
Formulation Optimization: If precipitation is observed, consider the following strategies.
| Strategy | Description | Recommended Final Conc. | Reference |
| Co-solvents | Use of water-miscible organic solvents in addition to DMSO to improve solubility. | [7] | |
| Ethanol | A common co-solvent. | ≤ 1% | [6] |
| PEG 400 | Polyethylene glycol can help maintain solubility. | ≤ 1% | [7] |
| Inclusion Complex | Use of cyclodextrins to encapsulate the hydrophobic molecule, enhancing its aqueous solubility. | [7] | |
| HP-β-CD | Hydroxypropyl-β-cyclodextrin is a common choice. | Varies (determine empirically) | [6] |
| Serum Protein Binding | Increasing the serum (FBS) concentration can sometimes help solubilize compounds, but be aware this can also reduce the free fraction available to act on cells. | 5-20% | [8] |
Note: Always validate that the chosen co-solvent or formulation agent does not interfere with your assay or cause toxicity on its own.
Problem: How to Quantify the Off-Target Toxic Effect?
Once solubility is confirmed, the next step is to measure the specific toxic mechanism.
Approach A: Measuring Oxidative Stress via ROS Detection
Reactive metabolites from the thiophene ring are known to generate ROS.[9] The most common method involves using a cell-permeable probe that fluoresces upon oxidation.
Protocol 2: Intracellular ROS Detection with H₂DCFDA
This protocol uses 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA), a probe that becomes fluorescent 2',7'-dichlorofluorescein (DCF) when oxidized by ROS.[10][11]
Materials:
-
H₂DCFDA (prepare a 10 mM stock in DMSO)
-
Cells plated in a 96-well black, clear-bottom plate
-
Your test compound and a positive control (e.g., 100 µM Tert-butyl hydroperoxide, TBHP)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Fluorescence plate reader (Excitation/Emission ~495/525 nm)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your compound at various concentrations for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) and a positive control (TBHP, added 30-60 minutes before reading).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS.
-
Add 100 µL of working H₂DCFDA solution (typically 5-10 µM in HBSS) to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Remove the H₂DCFDA solution and wash the cells once with warm HBSS. Add 100 µL of HBSS back to each well.
-
Immediately read the fluorescence on a plate reader.
-
Data Analysis: Normalize the fluorescence signal of treated wells to the vehicle control to determine the fold-increase in ROS production.
Approach B: Assessing Apoptosis via Caspase Activity
Cellular damage from ROS and covalent adducts often triggers apoptosis, a form of programmed cell death executed by caspase enzymes.[12] Measuring the activity of effector caspases (Caspase-3 and -7) is a reliable indicator of apoptosis.
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on a commercially available reagent like Caspase-Glo® 3/7, which uses a proluminescent substrate containing the DEVD peptide sequence.[12][13] Cleavage by active caspase-3/7 releases a substrate for luciferase, generating a light signal.
Materials:
-
Cells plated in a 96-well white, clear-bottom plate
-
Your test compound and a positive control (e.g., 1 µM Staurosporine)
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with your compound for the desired time (e.g., 6, 12, 24 hours). Include vehicle and positive controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of reconstituted Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.
-
Mix gently by orbital shaking for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Section 3: Advanced De-risking and Validation Strategies
After identifying and quantifying toxicity, it is crucial to confirm that any observed biological effect is due to the intended on-target mechanism.
Q4: How can I definitively separate the on-target effects from the off-target toxicity?
A4: A multi-pronged approach is required to build confidence in your results.
-
Strategy 1: Dose-Response Deconvolution: Perform a careful dose-response curve for both your on-target endpoint (e.g., inhibition of a specific enzyme) and a cytotoxicity endpoint (e.g., MTT assay or Caspase assay). A significant overlap between the two curves indicates that toxicity may be confounding your results. A clean separation is desired.[5]
-
Strategy 2: Use of a Structurally Related Inactive Control: Synthesize or acquire a close structural analog of your compound that is known to be inactive against your primary target. If this inactive control still causes cytotoxicity, it strongly implicates a general off-target mechanism related to the chemical scaffold (like the thiophene ring) rather than the on-target activity.[5]
-
Strategy 3: Genetic Validation: The gold standard for validating an on-target effect is to use genetic methods like siRNA or CRISPR/Cas9 to knock down or knock out your target protein. The resulting cellular phenotype should mimic the effect of your compound. If your compound produces a different or more severe phenotype than the genetic knockdown, off-target effects are likely at play.[5][14]
-
Strategy 4: Target Engagement Assays: Advanced methods like cellular thermal shift assays (CETSA) or NanoBRET™ can confirm that your compound is physically binding to its intended target inside the cell at the concentrations where you observe the biological effect. A mismatch suggests the effect is indirect or off-target.[5]
By systematically applying these diagnostic and validation strategies, researchers can confidently interpret their data, reduce the risk of pursuing artifactual results, and design more effective experiments.
References
-
Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate | Chemical Research in Toxicology - ACS Publications. (2008). ACS Publications. [Link]
-
Measurement of intracellular reactive oxygen species (ROS) - PCBIS. (n.d.). PCBIS. [Link]
-
Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino] - PubMed. (2008). PubMed. [Link]
-
(PDF) Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates - ResearchGate. (n.d.). ResearchGate. [Link]
-
Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (n.d.). American Society for Microbiology. [Link]
-
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells - Agilent. (n.d.). Agilent Technologies. [Link]
-
Reactive Oxygen Species (ROS) Detection - BMG Labtech. (n.d.). BMG LABTECH. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Caspase Activity Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
-
A real-time assay of caspase-3/7 activity in cell culture and animal models - プロメガ. (n.d.). Promega Corporation. [Link]
-
Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed. (2000). PubMed. [Link]
-
Five pyrazole derivatives reduced the toxicity of THP-1 cells toward... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). University of the Pacific. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023). Drug Discovery Online. [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI. (2023). MDPI. [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025). Patsnap. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. bmglabtech.com [bmglabtech.com]
- 12. journals.asm.org [journals.asm.org]
- 13. A real-time assay of caspase-3/7 activity in cell culture and animal models [promega.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Benchmarking 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine against other aminopyrazole derivatives
Benchmarking 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine: A Comparative Guide on Covalent Aminopyrazole Thrombin Inhibitors
Executive Summary
The development of precision oral anticoagulants (PROACs) has increasingly shifted toward covalent inhibitors that offer transient, highly specific enzyme neutralization. At the forefront of this shift are aminopyrazole derivatives, which act as scaffolds for a "serine-trapping" mechanism against thrombin (Factor IIa)[1]. This guide benchmarks the performance of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine against other aminopyrazole derivatives, detailing the mechanistic causality behind its superior nanomolar affinity and providing self-validating experimental protocols for preclinical evaluation.
Mechanistic Rationale: The Anatomy of a Serine Trap
To understand why 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine outperforms its structural analogs, we must deconstruct its interaction with the thrombin active site[2]. When the 5-amine position is acylated (e.g., with a pivaloyl or benzoyl group), the molecule transforms into an electrophilic warhead.
-
The P1 Anchor (5-Chlorothiophen-2-yl): Thrombin features a deep, hydrophobic S1 specificity pocket. The 5-chlorothiophene moiety acts as an optimal P1 anchor. The chlorine atom engages in critical halogen bonding with the S1 pocket residues, shifting the inhibitory activity from the micromolar range (seen in furyl or naphthyl derivatives) down to the nanomolar range[2].
-
The Conformational Lock (4-Methyl): The methyl group at the 4-position provides essential steric bulk. This restricts the rotational freedom of the thiophene ring, locking the pyrazole core into a bioactive conformation that perfectly aligns the acylated 5-amine with the enzyme's catalytic machinery.
-
The Serine-Trapping Warhead: Once anchored, the catalytic Ser195 of thrombin performs a nucleophilic attack on the amide carbonyl of the inhibitor. The acyl group is covalently transferred to Ser195, while the pyrazole core acts as a leaving group and exits the active site[1]. This transiently "traps" the enzyme in an inactive acyl-enzyme complex[3].
Mechanistic pathway of serine-trapping by 5-chlorothiophen-2-yl aminopyrazoles.
Comparative Performance Data
The structural nuances of the substituent at the 3-position of the 1H-pyrazol-5-amine scaffold dictate the binding kinetics and target selectivity. The table below benchmarks the N-acylated active forms of various derivatives against human thrombin, Factor Xa (FXa), and Trypsin[2][4].
| Aminopyrazole Scaffold (3-Position Substituent) | Thrombin IC₅₀ (nM) | FXa IC₅₀ (µM) | Trypsin IC₅₀ (µM) | Binding Mode |
| 5-Chlorothiophen-2-yl (Benchmark) | 16 – 80 | > 5.0 | > 5.0 | Covalent (Serine-Trap) |
| Furan-2-yl | ~ 1,300 | > 5.0 | > 5.0 | Covalent (Serine-Trap) |
| Naphthalen-1-yl (Bulky) | > 5,000 | > 5.0 | > 5.0 | Inactive / Steric Clash |
| Unsubstituted (Hydrogen) | > 5,000 | > 5.0 | > 5.0 | Inactive / Poor S1 Fit |
Data Synthesis: The introduction of the 5-chlorothiophen-2-yl moiety is the definitive variable for high-affinity thrombin inhibition. Bulky groups (naphthyl) create steric clashes within the S1 pocket, while smaller groups (furyl) lack the halogen-bonding capabilities necessary for tight anchoring, resulting in a 100-fold drop in potency[2]. Furthermore, the benchmark compound exhibits exceptional selectivity, showing practically no off-target effects against other physiologically relevant serine proteases like FXa or Trypsin[4].
Experimental Validation Protocols
To ensure scientific integrity, the evaluation of covalent PROACs requires a self-validating system: kinetic assays to establish potency, followed by mass spectrometry to prove the covalent mechanism[3].
Protocol A: Chromogenic Substrate Assay (Kinetic Validation)
This assay measures the IC₅₀ by tracking the cleavage of a synthetic peptide substrate.
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), 0.1% PEG 8000, pH 7.4). Causality: BSA prevents non-specific binding of the highly hydrophobic thiophene compounds to the microplate walls, while PEG reduces inhibitor aggregation.
-
Enzyme Incubation: Add human alpha-thrombin (final concentration: 0.5 nM) to varying concentrations of the acylated aminopyrazole inhibitor (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow the slow-binding covalent complex to form.
-
Substrate Addition: Add the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) at a final concentration of 50 µM.
-
Kinetic Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 15 minutes using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.
Protocol B: Intact Protein Mass-Shift Assay (Mechanistic Validation)
Kinetic data alone cannot distinguish between tight-binding reversible inhibitors and covalent inhibitors. Mass spectrometry is required to validate the acylation of Ser195[5].
-
Reaction Setup: Incubate human thrombin (10 µM) with a 10-fold molar excess of the inhibitor (100 µM) in 20 mM ammonium acetate buffer (pH 7.4) for 1 hour at room temperature.
-
Quenching & Desalting: Quench the reaction with 0.1% formic acid. Desalt the protein using a C4 ZipTip to remove unreacted inhibitor and buffer salts, which cause ion suppression.
-
LC-MS Analysis: Inject the sample into an ESI-Q-TOF mass spectrometer.
-
Data Deconvolution: Deconvolute the raw multiply-charged spectra to intact mass using maximum entropy algorithms. Validation Check: A successful serine-trap will show a mass shift corresponding exactly to the mass of the acyl group (e.g., +84 Da for a pivaloyl group), confirming that the pyrazole core has been successfully cleaved and the enzyme is covalently acylated[3].
Experimental workflow for validating covalent serine protease inhibitors.
Strategic Outlook
Benchmarking data clearly indicates that 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is a privileged scaffold for covalent thrombin inhibition. Unlike traditional non-covalent anticoagulants (e.g., dabigatran), the transient serine-trapping mechanism effectively reduces thrombin generation without substantially prolonging systemic clotting times[6]. This unique pharmacological profile positions chlorothiophene-anchored aminopyrazoles as highly promising candidates for next-generation anticoagulants with a significantly reduced risk of bleeding complications[4].
References
-
Dunker, C., Imberg, L., Siutkina, A. I., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340. Available at:[Link]
-
Imberg, L., Siutkina, A. I., Erbacher, C., et al. (2024). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. ACS Pharmacology & Translational Science, 8(1), 146-172. Available at:[Link]
Sources
- 1. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone in the design of novel therapeutic agents, demonstrating a wide array of pharmacological activities including anticancer and anti-inflammatory properties.[1][2] The fusion of a pyrazole ring with other heterocyclic systems, such as thiophene, has been a fruitful strategy in the development of potent and selective kinase inhibitors and cytotoxic agents.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, a promising scaffold for the development of targeted therapies. By examining the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of next-generation inhibitors.
The Core Scaffold: A Privileged Structure in Drug Discovery
The 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine core represents a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrazole ring, with its two adjacent nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, within the active sites of enzymes.[2] The 5-amino group is a critical feature, often acting as a key hydrogen bond donor in interactions with the hinge region of protein kinases.[5] The thiophene ring at the 3-position and the methyl group at the 4-position contribute to the overall lipophilicity and steric profile of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. The chlorine atom on the thiophene ring can further modulate the electronic properties and metabolic stability of the compound.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on the exact 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine scaffold is not extensively documented in a single source, we can infer a logical SAR based on published data for closely related pyrazole-thiophene and aminopyrazole analogs. The following sections dissect the probable impact of substitutions at key positions on the biological activity, primarily focusing on anticancer and kinase inhibitory potential.
Modifications of the Pyrazole Ring
The pyrazole ring offers several positions for modification, each with a distinct impact on the molecule's interaction with its biological target.
-
N1-Position: Substitution at the N1-position of the pyrazole ring is a common strategy to modulate potency and selectivity. In many kinase inhibitors, this position is often occupied by a small alkyl or a substituted phenyl group. For instance, in a series of 1,3,5-trisubstituted pyrazole derivatives, an N-methylpyrazole was found to be more optimal for LsrK inhibition than an unsubstituted pyrazole or those with larger alkyl or phenyl groups at N1.[6] This suggests that for the 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine scaffold, small, and potentially polar, substituents at the N1 position could be favorable for enhancing kinase inhibitory activity.
-
C4-Position: The methyl group at the C4-position of the pyrazole ring in the parent scaffold plays a role in the molecule's conformation and interaction with the target protein. Replacing this methyl group with other substituents can significantly impact activity. For example, in a series of pyrazole-4-carboxamide derivatives, bulky electron-withdrawing substituents at the R1 and R2 positions (which can be conceptually related to the C4 and N1 positions) were favored for inhibitory activity against Aurora A kinase.[7] This indicates that exploring a variety of substituents at the C4-position, from small alkyl groups to more complex moieties, could be a valuable strategy for optimizing activity.
-
C5-Amino Group: The 5-amino group is often crucial for activity, particularly in kinase inhibitors where it forms key hydrogen bonds with the hinge region of the kinase.[5] Acylation or sulfonylation of this amino group can be explored to introduce additional interaction points or to modulate the electronic properties of the pyrazole ring. However, such modifications must be carefully designed to avoid disrupting the essential hydrogen bonding interactions.
Modifications of the Thiophene Ring
The 3-(5-chlorothiophen-2-yl) moiety provides a lipophilic anchor and can be modified to fine-tune the compound's properties.
-
Position of the Chlorine Atom: The chlorine atom at the 5-position of the thiophene ring contributes to the overall electronic character and can influence metabolic stability. Moving the chlorine to other positions on the thiophene ring or replacing it with other halogens (e.g., fluorine, bromine) or small electron-withdrawing groups could modulate the activity and pharmacokinetic profile.
-
Replacement of the Thiophene Ring: While the thiophene ring is a common heterocycle in medicinal chemistry, replacing it with other aromatic or heteroaromatic rings could lead to improved activity or selectivity. For example, replacing a thiophene with a furan, pyridine, or a substituted phenyl ring can alter the hydrogen bonding capacity and steric interactions within the binding pocket.
Comparative Data on Related Analogs
To illustrate the principles of SAR discussed above, the following table summarizes the anticancer activity of a series of thiophene-based N-phenyl pyrazoline derivatives. While not identical to the core topic scaffold, these compounds share the pyrazole and thiophene moieties and provide valuable insights into the effects of substitution.
| Compound | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µg/mL)[4] |
| Pyrazoline 2 | OCH3 | H | H | H | 4T1 (Breast) | 9.09 |
| HeLa (Cervical) | 9.27 | |||||
| WiDr (Colorectal) | 0.25 | |||||
| Pyrazoline 3 | H | OCH3 | H | H | T47D (Breast) | Active |
| Pyrazoline 4 | H | OCH3 | OCH3 | H | WiDr (Colorectal) | Active |
| Pyrazoline 5 | OCH3 | H | H | OCH3 | 4T1, T47D, HeLa, WiDr | Active |
Note: The data presented is for N-phenyl pyrazoline derivatives and not 1H-pyrazol-5-amine analogs. However, it demonstrates how substitutions on an appended phenyl ring (analogous to potential substitutions on the thiophene or a substituent at the N1 position of the pyrazole) can significantly impact anticancer activity. For instance, the position and number of methoxy groups on the phenyl ring influence the potency against different cancer cell lines.
Experimental Protocols
To facilitate further research and validation of SAR hypotheses, detailed protocols for the synthesis of a representative analog and a key biological assay are provided below.
Synthesis of a Representative Analog: 3-(5-Bromothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine
A general synthetic route to pyrazole-thiophene derivatives often involves the condensation of a β-ketoester with a hydrazine derivative.[8] The following is a plausible synthetic scheme for a bromo-substituted analog, which could be a key intermediate for further diversification via cross-coupling reactions.
Scheme 1: Synthesis of a 3-(5-Bromothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine Analog
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Personal protective equipment for handling 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
This comprehensive technical guide outlines the rigorous safety protocols, Personal Protective Equipment (PPE) requirements, and operational workflows for handling 3-(5-Chlorothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine (CAS: 1310741-30-0)[1].
Chemical Context & Hazard Rationale
In drug development, derivatives containing the 1H-pyrazol-5-amine core linked to a 5-chlorothiophen-2-yl moiety are highly potent intermediates. These structural motifs are frequently utilized in the synthesis of covalent inhibitors targeting serine proteases (such as thrombin)[2] and serine/threonine kinases (such as ERK)[3].
The Causality of Risk:
-
Nanomolar Potency & Covalent Binding: The incorporation of the 5-chlorothiophen-2-yl group significantly enhances lipophilicity and target binding affinity, often shifting inhibitory activity into the low nanomolar range (e.g., IC50 < 20 nM)[2]. Furthermore, these acylated aminopyrazoles can act via a "serine-trapping" mechanism, forming covalent bonds with catalytic residues in biological targets[4].
-
Dermal & Respiratory Hazards: Because of its high lipophilicity, the chlorothiophene moiety facilitates rapid transdermal absorption. The primary amine group acts as a potential skin sensitizer and respiratory irritant. Accidental exposure to the dry powder could lead to unintended, potent systemic biological activity.
Therefore, this compound must not be treated as a standard benchtop reagent. It requires handling protocols equivalent to those used for highly potent Active Pharmaceutical Ingredients (HPAPIs).
PPE Requirements by Operational Tier
To mitigate exposure risks, PPE must be scaled according to the physical state of the compound and the specific laboratory operation.
| Operational Task | Engineering Control | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Dry Powder Weighing & Transfer | HEPA-filtered Powder Weighing Enclosure | Double-gloving: Inner standard nitrile, outer extended-cuff nitrile. | Chemical splash goggles. | Tyvek sleeves over standard lab coat. N95 or P100 particulate respirator. |
| Solution Preparation (< 0.1M) | Standard Chemical Fume Hood | Single-gloving: Standard nitrile (change immediately if contaminated). | Safety glasses with side shields. | Standard flame-resistant (FR) or cotton lab coat. No respirator needed. |
| Spill Cleanup (Powder) | Room Evacuation / Local Exhaust | Double-gloving: Heavy-duty nitrile over standard nitrile. | Full face shield over chemical goggles. | Tyvek coverall suit. PAPR (Powered Air-Purifying Respirator). |
Operational Workflows & Methodologies
The following self-validating protocols ensure that every step of the handling process contains a built-in safety check.
Protocol A: Safe Weighing and Solubilization (Self-Validating System)
The goal of this protocol is to ensure the compound is never transported across the laboratory in its highly hazardous, aerosolizable dry-powder state.
-
Pre-Operation Validation: Verify that the analytical balance is located inside a certified, HEPA-filtered powder weighing enclosure. Validation Check: Observe the physical airflow monitor to confirm an inward face velocity of 0.4–0.5 m/s before opening the container.
-
PPE Donning Sequence: Wash hands → Don inner nitrile gloves → Don lab coat and Tyvek sleeves → Don N95/P100 respirator → Don safety goggles → Don outer extended-cuff nitrile gloves.
-
Execution: Use an anti-static, grounded spatula to prevent powder from adhering to surfaces or aerosolizing due to static charge. Weigh the required mass into a pre-tared, sealable glass vial.
-
In-Situ Solubilization (Critical Step): Do not remove the dry powder from the enclosure. Introduce your primary solvent (e.g., DMSO or Methanol) directly into the vial inside the weighing enclosure.
-
Sealing and Decontamination: Cap the vial tightly. Wipe the exterior of the vial with a disposable wipe dampened with 70% Isopropanol (IPA).
-
Doffing: Remove the outer gloves inside the enclosure and dispose of them in the solid hazardous waste bin. The solubilized, sealed compound can now be safely transferred to the main fume hood.
Protocol B: Spill Response and Decontamination
-
Isolate: If dry powder is spilled outside of an engineering control, immediately evacuate personnel from a 2-meter radius to prevent tracking and inhalation.
-
Protect: The responder must don high-tier PPE (PAPR, double gloves, Tyvek suit).
-
Contain (No Sweeping): Causality: Sweeping dry powder generates microscopic aerosols. Instead, gently cover the powder spill with absorbent laboratory pads.
-
Suppress: Carefully pour a dampening solution (water mixed with a mild surfactant, or 10% IPA) over the pads to wet the powder, eliminating the inhalation hazard.
-
Collect & Decontaminate: Wipe from the perimeter of the spill inward. Place all contaminated pads into a double-bagged hazardous waste container. Wash the surface with a high-pH laboratory detergent to assist in degrading the pyrazole-amine, followed by a thorough water rinse.
Logic & Decision Workflow
Decision matrix for PPE selection based on chemical state and exposure risk.
Waste Disposal Plan
Due to the presence of the halogenated thiophene ring, waste containing this compound must be strictly segregated from general organic waste to comply with environmental regulations and prevent the generation of toxic combustion byproducts.
-
Solid Waste: All contaminated consumables (spatulas, weigh boats, outer gloves, wipes) must be placed in a rigid, puncture-resistant container lined with a biohazard/chemical waste bag. Label clearly as "Toxic Solid Waste: Contains Halogenated Thiophene/Pyrazole Amines."
-
Liquid Waste: Solutions (e.g., in DMSO, Methanol, or Acetonitrile) must be disposed of in a designated Halogenated Organic Waste carboy. Do not mix with non-halogenated waste streams. Ensure the container is kept in secondary containment and labeled with the specific CAS number (1310741-30-0)[1].
-
Final Destruction: The preferred method of disposal for halogenated heterocyclic amines is high-temperature incineration equipped with acid-gas scrubbers (to neutralize HCl gas generated from the chlorothiophene moiety).
References
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at:[Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. National Center for Biotechnology Information (PMC). Available at:[Link]
-
United States Patent (ERK Inhibitors). Google Patents. Available at:[Link]
Sources
- 1. 1310741-30-0|3-(5-Chlorothiophen-2-yl)-4-methyl-1h-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 2. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity | MDPI [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
